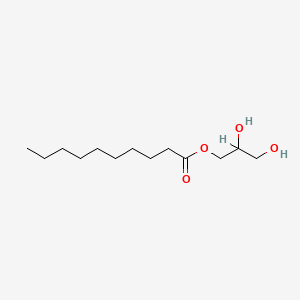

Décanoate de 2,3-dihydroxypropyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chimie: : Le monoctanoin Composant B est utilisé comme composé modèle dans des études impliquant des réactions d'estérification et d'hydrolyse. Il sert de composé de référence pour comprendre le comportement des monoglycérides dans différents environnements chimiques .

Biologie: : En recherche biologique, le monoctanoin Composant B est étudié pour son rôle dans le métabolisme des lipides et ses effets sur les processus cellulaires. Il est utilisé pour étudier les mécanismes d'absorption et de transport des lipides dans les cellules .

Médecine: : Le monoctanoin Composant B a été utilisé pour dissoudre les calculs biliaires de cholestérol par infusion biliaire directe. Il est également étudié pour ses effets thérapeutiques potentiels dans le traitement d'autres troubles liés aux lipides .

Industrie: : Dans le secteur industriel, le monoctanoin Composant B est utilisé comme émulsifiant dans les produits alimentaires et cosmétiques. Sa capacité à stabiliser les émulsions le rend précieux dans la formulation de divers biens de consommation .

Mécanisme d'action

Le monoctanoin Composant B exerce ses effets principalement par son interaction avec les membranes lipidiques. Il s'intègre dans la bicouche lipidique, modifiant la fluidité et la perméabilité de la membrane. Cela peut affecter divers processus cellulaires, notamment la transduction du signal et le transport des nutriments . Le composé cible également des enzymes spécifiques impliquées dans le métabolisme des lipides, modulant leur activité et influençant les voies métaboliques .

Mécanisme D'action

Target of Action

2,3-Dihydroxypropyl decanoate, also known as Monocaprin, is a natural product that can be isolated from the root of Angelica dahurica The primary targets of Monocaprin are not explicitly mentioned in the available literature

Mode of Action

It is known that fatty acids can act as natural specific inhibitors of the proto-oncogenic protein shp2 . It is plausible that Monocaprin may interact with its targets in a similar manner, leading to changes in cellular processes. More research is required to confirm this hypothesis and elucidate the exact mode of action.

Biochemical Pathways

Given its potential role as an inhibitor of the proto-oncogenic protein Shp2 , it may be involved in pathways related to cell growth and differentiation

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that Monocaprin may have good bioavailability. More comprehensive pharmacokinetic studies are needed to confirm this and provide a detailed understanding of the compound’s behavior in the body.

Result of Action

Given its potential role as an inhibitor of the proto-oncogenic protein Shp2 , it may have effects on cell growth and differentiation

Analyse Biochimique

Biochemical Properties

Monocaprin has been found to have inhibitory effects on Herpes Simplex Virus (HSV) . It is also known to have antimicrobial activity against gram-positive bacterial infections

Cellular Effects

It has been reported to have an inhibitory effect on Herpes Simplex Virus (HSV), suggesting that it may interact with cellular processes related to viral replication .

Molecular Mechanism

It is known to have inhibitory effects on Herpes Simplex Virus (HSV), suggesting that it may interact with viral proteins or enzymes

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: : Le monoctanoin Composant B peut être synthétisé par estérification du glycérol avec l'acide décanoïque. La réaction implique généralement l'utilisation d'un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. La réaction est effectuée sous reflux pour assurer une estérification complète .

Méthodes de production industrielle: : La production industrielle de monoctanoin Composant B implique souvent l'utilisation de l'huile de noix de coco comme matière première. L'huile est hydrolysée pour produire du glycérol et des acides gras, qui sont ensuite estérifiés pour produire le monoglycéride souhaité. Cette méthode est avantageuse en raison de la disponibilité et du coût-efficacité de l'huile de noix de coco .

Analyse Des Réactions Chimiques

Types de réactions: : Le monoctanoin Composant B subit diverses réactions chimiques, notamment :

Oxydation: Il peut être oxydé pour produire les acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent le convertir en glycérol et en acide décanoïque.

Substitution: Il peut subir des réactions de substitution nucléophile où les groupes hydroxyles sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation: Produit de l'acide décanoïque et des dérivés du glycérol.

Réduction: Donne du glycérol et de l'acide décanoïque.

Substitution: Forme divers dérivés du glycérol substitués.

Comparaison Avec Des Composés Similaires

Composés similaires

Monocaprin: Un autre monoglycéride aux propriétés similaires, utilisé pour son activité antimicrobienne.

Unicité: : Le monoctanoin Composant B est unique en raison de sa longueur de chaîne d'acide gras spécifique (acide décanoïque) et de sa capacité à s'intégrer dans les membranes lipidiques, ce qui le rend particulièrement efficace pour moduler les propriétés de la membrane et les activités enzymatiques .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUNXBRZDFMZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891378 | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-23-8, 26402-22-2, 69070-60-6 | |

| Record name | 1-Decanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoctanoin component B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monocaprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanoic acid, ester with triglycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydroxypropyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

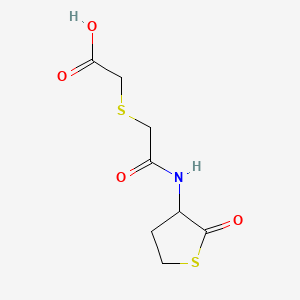

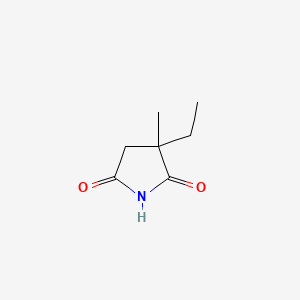

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.